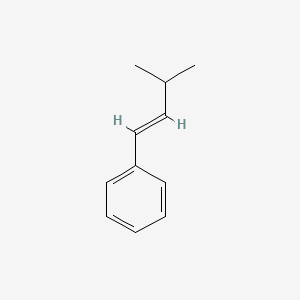

3-Methyl-1-phenylbut-1-ene

描述

Structure

3D Structure

属性

CAS 编号 |

1608-28-2 |

|---|---|

分子式 |

C32H22N6Na2O7S2 |

产品来源 |

United States |

Synthetic Methodologies for 3 Methyl 1 Phenylbut 1 Ene and Its Advanced Precursors

Dehydration Reactions for Alkene Formation

Dehydration of alcohols is a common and direct method for synthesizing alkenes. The choice of starting material and reaction conditions is crucial in determining the final product distribution, especially when multiple isomers can be formed.

Catalytic Dehydration of Phenyl-Substituted Butanols

The acid-catalyzed dehydration of phenyl-substituted butanols, such as 3-methyl-1-phenylbutan-2-ol (B1194085), is a primary route to 3-methyl-1-phenylbut-1-ene. echemi.comstackexchange.com The reaction proceeds through a carbocation intermediate. The stability of this intermediate significantly influences the outcome. For instance, the dehydration of 3-methyl-1-phenylbutan-2-ol can lead to a secondary benzylic carbocation, which is relatively stable. echemi.comstackexchange.com This intermediate can then lose a proton to form the conjugated alkene, this compound. echemi.com

Another potential precursor is 3-methyl-1-butanol, which can be synthesized by hydroformylating isobutene to get 3-methylbutanal, followed by hydrogenation. google.com The subsequent dehydration of 3-methyl-1-butanol over a catalyst yields 3-methylbut-1-ene. google.com

Influence of Reaction Conditions on Alkene Isomer Distribution

Reaction conditions play a pivotal role in governing the distribution of alkene isomers. The competition between different elimination pathways (e.g., Zaitsev vs. Hofmann) and the thermodynamic stability of the products are key factors.

In the dehydration of 3-methyl-1-phenylbutan-2-ol, the formation of this compound is often favored due to the thermodynamic stability conferred by the conjugation of the double bond with the phenyl ring. echemi.comstackexchange.com This outcome aligns with Zaitsev's rule, which predicts the formation of the more substituted alkene. However, the stability of the carbocation intermediate is also a critical determinant, as explained by Hammond's Postulate, which states that the transition state resembles the species (reactants or products) to which it is closer in energy. echemi.comstackexchange.com

The choice of catalyst is also critical. While strong acids favor Zaitsev products, modifying the catalyst can alter the outcome. For example, in the dehydration of primary alcohols, using base-modified aluminas as catalysts can enhance the selectivity towards the formation of terminal α-olefins. google.com This is because the basic sites on the catalyst surface can influence the regioselectivity of the elimination step.

Table 1: Factors Influencing Alkene Isomer Distribution in Dehydration Reactions

| Factor | Influence on Product Distribution | Theoretical Principle |

| Product Stability | Favors the formation of the most thermodynamically stable alkene (e.g., conjugated systems). | Thermodynamic Control |

| Carbocation Stability | Reactions proceed through the most stable carbocation intermediate. echemi.comstackexchange.com | Hammond's Postulate |

| Catalyst Acidity | Strong acid catalysts typically favor the more substituted alkene. echemi.comstackexchange.comdoubtnut.com | Zaitsev's Rule |

| Catalyst Modification | Base-modified catalysts can increase selectivity for terminal alkenes. google.com | Surface Chemistry Control |

Stereoselective Synthesis of this compound and Analogues

Controlling the stereochemistry of the double bond ((E) vs. (Z) isomers) and the chirality of precursors are advanced challenges in the synthesis of this compound and its analogues.

Strategies for (E)/(Z) Isomer Control

Achieving stereodivergent synthesis to selectively produce either the (E) or (Z) isomer often requires distinct catalytic systems. For related trisubstituted enamides, a stereodivergent strategy has been developed where the choice between a Brønsted acid and a Lewis acid catalyst dictates the isomeric outcome. diva-portal.org Brønsted acid catalysis, proceeding through a thermodynamic pathway, tends to yield the more stable (Z)-isomer. diva-portal.org In contrast, Lewis acid activation can favor the kinetic (E)-isomer via a proposed E2-elimination mechanism. diva-portal.org Similar principles can be applied to alkene synthesis, where kinetic control (milder conditions, specific catalysts) might favor one isomer, while thermodynamic control (harsher conditions, allowing for equilibration) favors the more stable isomer, which for this compound is typically the (E)-isomer.

Asymmetric Synthetic Routes to Chiral this compound Precursors

The synthesis of enantiomerically enriched precursors is essential for producing chiral analogues. Asymmetric hydrogenation is a powerful tool for this purpose. For example, allylic alcohols can be hydrogenated using iridium-N,P catalysts in a dynamic kinetic resolution (DKR) process to produce chiral alcohols with high diastereoselectivity and enantioselectivity. diva-portal.org A variety of allylic alcohols can be converted into the corresponding tertiary alcohols with up to 99% ee and 99:1 d.r. diva-portal.org

Another approach involves the chemoenzymatic synthesis of chiral building blocks. Lipase-catalyzed resolutions are effective for separating enantiomers of amino esters and other molecules, often achieving excellent enantioselectivities (up to 99% ee). researchgate.net Such enzymatic methods can be used to resolve racemic precursors of this compound, providing access to enantiomerically pure starting materials. For instance, chiral allylic alcohols like 2-methyl-1-phenylbut-3-en-1-ol (B38636) serve as valuable intermediates in asymmetric synthesis.

Table 2: Asymmetric Synthesis Strategies for Chiral Precursors

| Method | Precursor Type | Catalyst/Reagent | Outcome |

| Dynamic Kinetic Resolution | Allylic Alcohols diva-portal.org | Iridium-N,P Complexes diva-portal.org | Chiral Tertiary Alcohols (up to 99% ee) diva-portal.org |

| Organocatalytic Synthesis | Aldehydes/Imines google.com | Proline google.com | β-aminoaldehydes, Chiral Carbamates (>95% ee) google.com |

| Enzymatic Resolution | Racemic Esters/Alcohols researchgate.net | Lipases researchgate.net | Enantiomerically Pure Compounds (>99% ee) researchgate.net |

Regioselective Synthetic Approaches to this compound

To avoid the formation of isomeric mixtures common in elimination reactions, regioselective methods that precisely control the position of the double bond are employed. Palladium-catalyzed cross-coupling reactions are particularly useful. The Heck reaction, for example, can couple an aryl halide with an alkene, though regioselectivity can be a challenge. researchgate.net

More advanced palladium-catalyzed reactions involving 1,4-palladium migration have been developed for the regio- and stereoselective synthesis of 1,3-enynes. These methods demonstrate high control over the position of the newly formed C-C bond by directing the migration of the metal catalyst. Such strategies could be adapted for the synthesis of 1-phenyl-substituted alkenes, ensuring the double bond is formed exclusively at the desired position.

Ring-closing metathesis (RCM) of enynes, using catalysts like Grubbs (II) catalyst, is another powerful method for forming specific cyclic dienes, which can be precursors to complex molecules. researchgate.netscielo.br While not a direct route to this compound, the principles of controlling double bond formation through metathesis are relevant to advanced synthetic design.

Novel Catalytic Syntheses for this compound Derivatives

Modern organic synthesis increasingly relies on catalytic methods, which offer high efficiency, selectivity, and functional group tolerance. Transition metal catalysis provides powerful tools for constructing phenyl-alkene scaffolds.

Palladium-catalyzed cross-coupling reactions are among the most powerful methods for forming carbon-carbon bonds, including the C(sp²)-C(sp²) bond that defines the 1-phenylalkene motif. wikipedia.org Several named reactions are applicable to the synthesis of this compound and its derivatives.

Heck Reaction : This reaction couples an aryl halide or triflate with an alkene. wikipedia.org To form the target structure, one could react an alkene like 3-methyl-1-butene (B165623) with an aryl halide such as iodobenzene. However, controlling the regioselectivity of the addition to the alkene can be challenging. uwindsor.ca

Suzuki Coupling : This involves the reaction of an organoboron compound (e.g., a vinylboronic acid) with an aryl halide. For this synthesis, phenylboronic acid could be coupled with a vinyl halide like 1-bromo-3-methylbut-1-ene under palladium catalysis.

Negishi Coupling : This reaction utilizes an organozinc reagent, which is coupled with an organic halide. nih.gov A potential route involves the coupling of a phenylzinc reagent with 1-halo-3-methylbut-1-ene or, conversely, an (E/Z)-alkenylzinc species with a phenyl halide. The Negishi coupling is known for its high functional group tolerance and reactivity. acs.org

These methods offer a modular approach, allowing for the synthesis of a wide array of derivatives by simply changing one of the coupling partners.

Table 2: Overview of Metal-Catalyzed Cross-Coupling Reactions for Phenyl-Alkene Synthesis

| Reaction Name | Typical Catalyst | Phenyl-containing Substrate | Alkene-containing Substrate | Key Features |

|---|---|---|---|---|

| Heck Reaction | Pd(OAc)₂, PdCl₂, PPh₃ wikipedia.org | Aryl Halide (e.g., Ph-I) | Alkene (e.g., 3-methyl-1-butene) | Direct arylation of alkenes; regioselectivity can be an issue. uwindsor.cafrontiersin.org |

| Suzuki Coupling | Pd(PPh₃)₄, PdCl₂(dppf) | Phenylboronic Acid (Ph-B(OH)₂) | Vinyl Halide (e.g., Br-CH=CH-iBu) | Mild conditions, stable reagents, environmentally benign boron byproducts. |

| Negishi Coupling | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Phenylzinc Halide (Ph-ZnCl) | Vinyl Halide (e.g., Br-CH=CH-iBu) | High reactivity and selectivity, tolerant of many functional groups. nih.gov |

| Hiyama Coupling | Pd(OAc)₂, PdCl₂ | Phenyl-organosilane (Ph-Si(OR)₃) | Vinyl Halide (e.g., Br-CH=CH-iBu) | Fluoride source often required for activation. |

Beyond cross-coupling, transition metals catalyze a variety of other transformations that lead to the formation of olefins. While olefin metathesis, catalyzed by ruthenium or molybdenum complexes, is a dominant strategy for C=C bond formation, it often involves the reaction between two existing alkenes. sigmaaldrich.cn Other catalytic methods can build the alkene moiety from different precursors.

One such strategy is the catalytic hydroalkylation of alkynes. For example, a copper hydride-catalyzed approach has been developed for the synthesis of Z-configured trisubstituted alkenes with high stereo- and regioselectivity. nih.gov This involves the addition of a Cu-H species across an alkyne, followed by reaction with an alkyl electrophile.

Another novel approach involves the nickel-catalyzed reductive coupling of alkynes and aldehydes, which generates allylic alcohols that can be further transformed. nih.gov The regioselectivity in these reactions is often controlled by the steric and electronic properties of the substrates, with bulky substituents directing the reaction course. nih.gov Furthermore, catalytic olefination reactions, such as a silver-catalyzed process involving acylsilanes and isocyanides, have been developed for the stereoselective synthesis of trisubstituted alkenes. rsc.orgrsc.org These advanced methods provide access to complex alkene structures that may be difficult to obtain through classical means.

Multi-Component Reaction Strategies for this compound Scaffolds

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product that incorporates substantial parts of all starting materials, represent a highly efficient approach to molecular synthesis. Designing an MCR for a specific scaffold like this compound requires the strategic selection of components that can assemble the target structure.

Recent advances have demonstrated the power of metal-catalyzed MCRs. For instance, a palladium-catalyzed four-component reaction involving haloalkynes, alkenes, carbon monoxide, and alcohols has been reported for the synthesis of complex esters. rsc.org A photoredox/nickel dual-catalyzed three-component cross-coupling of alkynes with other partners provides access to trisubstituted alkenes. kaust.edu.sa

A hypothetical MCR for a derivative of this compound could involve:

An aryl source, such as an aryl diazonium salt.

An alkene component, which could be an electron-rich olefin.

A third component that provides the remaining carbon atoms, potentially delivered as a radical precursor.

For example, a radical-mediated multicomponent sulfonylation of alkenes has been described, which assembles β-substituted arylsulfones. acs.orgresearchgate.net While not directly yielding the target hydrocarbon, this illustrates the principle of using multiple components to build a complex structure around an alkene core in a single operation. Such strategies offer a powerful, atom-economical route to novel derivatives of the this compound scaffold.

Reaction Chemistry and Mechanistic Studies of 3 Methyl 1 Phenylbut 1 Ene

Electrophilic and Nucleophilic Addition Reactions

The double bond in 3-Methyl-1-phenylbut-1-ene is susceptible to attack by both electrophiles and nucleophiles, leading to a variety of addition products. The regioselectivity and stereochemistry of these reactions are dictated by the electronic and steric properties of the molecule and the reaction mechanism.

Markovnikov and Anti-Markovnikov Addition Patterns to this compound

The addition of protic acids like hydrogen halides (HX) to the asymmetric double bond of this compound can proceed via two different regiochemical pathways, known as Markovnikov and anti-Markovnikov addition.

Markovnikov Addition: In the absence of radical initiators, the addition of HBr or HCl follows Markovnikov's rule. The reaction is initiated by the electrophilic attack of a proton (H+) on the double bond. This addition occurs at the C1 carbon (the carbon atom bonded to the phenyl group) to form the more stable carbocation at the C2 position. This secondary benzylic carbocation is highly stabilized by resonance with the adjacent phenyl group. The subsequent attack by the halide ion (X⁻) on this carbocation leads to the formation of the Markovnikov product, 2-halo-3-methyl-1-phenylbutane. siue.educhemicalforums.commasterorganicchemistry.compressbooks.pub The stability of the benzylic carbocation is the primary driving force for this regioselectivity. chemicalforums.com

Anti-Markovnikov Addition: When HBr is added in the presence of peroxides (like AIBN) or under conditions that promote radical formation (e.g., exposure to air), the reaction proceeds via a free-radical mechanism, resulting in the anti-Markovnikov product. siue.educhemistrysteps.comrsc.org The reaction is initiated by the formation of a bromine radical (Br•) from HBr. This radical adds to the C1 carbon of the double bond to generate the more stable secondary benzylic radical at the C2 position. This radical intermediate then abstracts a hydrogen atom from another molecule of HBr to yield the final product, 1-bromo-3-methyl-1-phenylbutane, and a new bromine radical to continue the chain reaction. chemistrysteps.comyoutube.com This anti-Markovnikov pathway is generally efficient only for HBr, as the corresponding reactions with HCl and HI are thermodynamically unfavorable. chemistrysteps.com Studies on various styrene (B11656) derivatives have confirmed that in the absence of added initiators, the presence of air can be sufficient to promote the radical pathway, leading to the anti-Markovnikov product. rsc.org

Stereochemical Outcomes of Addition Reactions

The addition of reagents across the double bond of this compound can lead to the formation of new stereocenters, and the stereochemical outcome depends on the reaction mechanism.

The addition of halogens like Br₂ or Cl₂ to alkenes typically proceeds through a cyclic halonium ion intermediate. libretexts.orgpressbooks.pub This intermediate is then attacked by a halide ion from the side opposite to the ring (anti-addition). libretexts.orgchadsprep.comlibretexts.org For this compound, this would result in the formation of a pair of enantiomeric vicinal dihalides. The presence of a phenyl group can sometimes lead to an increase in syn-addition, although anti-addition is generally the major pathway. siue.edu

In contrast, radical additions, such as the anti-Markovnikov addition of HBr, are typically not stereoselective. chemistrysteps.com The reaction proceeds through a planar radical intermediate, which can be attacked from either face by the hydrogen atom donor, leading to a mixture of syn- and anti-addition products. This results in the formation of all possible stereoisomers. chemistrysteps.comyoutube.com

Functional Group Interconversions and Derivatization

The structure of this compound allows for a range of functional group interconversions, enabling the synthesis of various derivatives through transformations of its analogues or modifications of the double bond.

Reductive Transformations of Carbonyl-Containing Analogues

Carbonyl-containing analogues of this compound, such as α,β-unsaturated ketones like (E)-3-methyl-4-phenylbut-3-en-2-one, are versatile substrates for reductive transformations. The reduction can target either the carbon-carbon double bond (conjugate reduction or 1,4-reduction) or the carbonyl group (1,2-reduction), depending on the reducing agent and reaction conditions.

For example, the reduction of 4-phenylbutenone with 1,3-dimethyl-2-phenylbenzimidazoline (B1580592) (DMBI) in the presence of aluminum chloride (AlCl₃) selectively reduces the C=C double bond to yield the corresponding saturated ketone. oup.com Biocatalytic reductions using ene-reductases (ERs) from organisms like Saccharomyces cerevisiae also achieve selective reduction of the activated double bond in compounds like (E)-3-methyl-4-phenylbut-3-en-2-one. polimi.it Combining an ene-reductase with an alcohol dehydrogenase (ADH) in a multi-enzyme cascade can lead to the reduction of both the double bond and the carbonyl group, producing the saturated alcohol. polimi.it Other studies have shown that the reduction of phenylbutenone derivatives can be achieved with high efficiency using catalysts like copper-palladium alloy nanoparticles. google.es The table below summarizes some reductive transformations on analogues.

| Carbonyl Analogue | Reducing Agent/Catalyst | Product(s) | Selectivity |

|---|---|---|---|

| 4-Phenylbutenone | DMBI / AlCl₃ | 4-Phenyl-2-butanone | Conjugate (1,4) reduction oup.com |

| (E)-3-Methyl-4-phenyl-3-buten-2-one | Ene-reductase (OYE3) | (S)-3-Methyl-4-phenyl-2-butanone | Enantioselective conjugate reduction polimi.it |

| (E)-3-Methyl-4-phenyl-3-buten-2-one | Ene-reductase + Alcohol Dehydrogenase | (2R,3S)-3-Methyl-4-phenyl-2-butanol | Stereoselective reduction of C=C and C=O polimi.it |

| 4-Phenylbutenone Oxime | Lithium aluminum hydride or Sodium borohydride | Corresponding amine | Reduction of oxime evitachem.com |

Oxidative Modifications of the Unsaturated Linkage

The carbon-carbon double bond in this compound is susceptible to various oxidative modifications, including epoxidation and oxidative cleavage.

Epoxidation: The double bond can be converted to an epoxide using peroxy acids (e.g., m-CPBA) or other oxidizing systems. The epoxidation of styrenes, which are structurally related, has been studied extensively. High yields and selectivities can be achieved using catalysts like heteropoly acids with hydrogen peroxide or chiral ketones. pnas.orgacs.org The resulting epoxide, (3-methyl-1-phenylbut-1-en-1-yl)oxirane, is a valuable intermediate that can be hydrolyzed to form a diol or undergo other nucleophilic ring-opening reactions.

Oxidative Cleavage: A more drastic oxidative modification is the cleavage of the double bond, which can be accomplished using ozonolysis. masterorganicchemistry.comlibretexts.orglibretexts.org This reaction breaks the alkene into smaller carbonyl-containing fragments. Treatment of this compound with ozone (O₃) followed by a reductive workup (e.g., with zinc dust or dimethyl sulfide) would cleave the double bond to yield benzaldehyde (B42025) and methyl isopropyl ketone (3-methyl-2-butanone). masterorganicchemistry.comlibretexts.org An oxidative workup (e.g., with hydrogen peroxide) would oxidize the initially formed benzaldehyde to benzoic acid. libretexts.org

| Reaction | Reagents | Product(s) | Description |

|---|---|---|---|

| Epoxidation | m-CPBA or H₂O₂/catalyst | (3-Methyl-1-phenylbut-1-en-1-yl)oxirane | Forms a three-membered epoxide ring. pnas.orgacs.org |

| Ozonolysis (Reductive Workup) | 1. O₃; 2. Zn/H₂O or (CH₃)₂S | Benzaldehyde + 3-Methyl-2-butanone | Cleaves the double bond to form an aldehyde and a ketone. masterorganicchemistry.comlibretexts.org |

| Ozonolysis (Oxidative Workup) | 1. O₃; 2. H₂O₂ | Benzoic acid + 3-Methyl-2-butanone | Cleaves the double bond and oxidizes the aldehyde fragment. libretexts.org |

Formation of Sulfur-Containing Derivatives

Sulfur-containing functional groups can be introduced at the double bond of this compound, primarily through the addition of thiols (thiol-ene reaction). This reaction is a highly efficient method for forming thioethers. wikipedia.org

The addition of a thiol (R-SH) to the alkene can be initiated by radicals (e.g., using AIBN or photoinitiators) or catalyzed by a base. The radical-mediated thiol-ene reaction proceeds via an anti-Markovnikov pathway. wikipedia.orgfrontiersin.org A thiyl radical (RS•) adds to the less substituted carbon (C1) of the double bond of this compound. This generates the more stable secondary benzylic radical at C2, which then abstracts a hydrogen from another thiol molecule to form the anti-Markovnikov thioether product. frontiersin.orgresearchgate.net Studies on the radical addition of thiols to various 1-alkenes, including styrene, have shown that the reaction occurs with high regioselectivity for the anti-Markovnikov product, driven by the formation of the most stable carbon-centered radical intermediate. researchgate.net

Other methods for synthesizing sulfur-containing compounds often involve multi-step sequences or the use of more complex sulfur-containing reagents. unifi.it For instance, thiophenes can be synthesized via the cyclization of functionalized alkynes that contain a sulfur moiety. mdpi.com While not a direct derivatization of this compound, these methods highlight the broader strategies available for creating complex sulfur heterocycles from unsaturated precursors.

Thermodynamic versus Kinetic Control in this compound Reactions

In the realm of chemical reactions where multiple products can be formed, the principle of thermodynamic versus kinetic control is a fundamental concept that dictates the composition of the product mixture based on the reaction conditions. pearson.comlibretexts.org A reaction is under kinetic control when the product that forms the fastest is the major product, a scenario typically favored at lower temperatures where reactions are irreversible. libretexts.org Conversely, a reaction is under thermodynamic control when the most stable product is the major product, which is characteristic of reactions at higher temperatures where an equilibrium can be established between the products. libretexts.orgmasterorganicchemistry.com

The electrophilic addition of hydrohalic acids, such as hydrogen bromide (HBr), to alkenes serves as a classic example to illustrate this principle. For this compound, the reaction with HBr can yield different constitutional isomers depending on the temperature at which the reaction is conducted. This divergence in product formation is governed by the stability of the intermediates and the final products.

The reaction is initiated by the electrophilic attack of a proton (H⁺) from HBr on the double bond of this compound. This can lead to the formation of two possible carbocation intermediates. Protonation at the first carbon (C1) of the double bond results in a secondary carbocation at the second carbon (C2). This carbocation is stabilized by the adjacent phenyl group through resonance and by the neighboring alkyl groups through hyperconjugation. libretexts.org

Kinetic Product Formation

Under conditions of kinetic control, typically at lower temperatures, the reaction is essentially irreversible. The major product will be the one that is formed through the lowest energy transition state, which corresponds to the formation of the most stable initial carbocation. libretexts.org In the case of this compound, the secondary carbocation at C2 is relatively stable. The subsequent attack by the bromide ion (Br⁻) on this carbocation leads to the formation of the kinetic product: 2-bromo-3-methyl-1-phenylbutane .

Thermodynamic Product Formation

At higher temperatures, the reaction becomes reversible, allowing an equilibrium to be established. Under these conditions of thermodynamic control, the product distribution is determined by the relative thermodynamic stabilities of the final products. masterorganicchemistry.com The initially formed secondary carbocation can undergo a rearrangement to a more stable carbocation. libretexts.org Specifically, a 1,2-hydride shift can occur, where a hydrogen atom from the third carbon (C3) migrates with its pair of electrons to the adjacent positively charged C2. libretexts.orglibretexts.org This rearrangement results in the formation of a more stable tertiary carbocation at C3. The increased stability of this tertiary carbocation is attributed to the greater number of alkyl groups attached to the positively charged carbon, which provide enhanced stabilization through inductive effects and hyperconjugation. allen.in The subsequent attack of the bromide ion on this rearranged tertiary carbocation yields the thermodynamic product: 3-bromo-2-methyl-2-phenylbutane . The thermodynamic product is generally the more substituted and, therefore, the more stable isomer. libretexts.org

The influence of temperature on the product distribution in the reaction of this compound with HBr is illustrated in the following hypothetical data table, which reflects the principles of kinetic and thermodynamic control.

Product Distribution in the Reaction of this compound with HBr

| Temperature (°C) | Reaction Control | 2-bromo-3-methyl-1-phenylbutane (Kinetic Product) (%) | 3-bromo-2-methyl-2-phenylbutane (Thermodynamic Product) (%) |

|---|---|---|---|

| -78 | Kinetic | 85 | 15 |

| 40 | Thermodynamic | 20 | 80 |

This data illustrates that at a low temperature (-78 °C), the reaction is under kinetic control, favoring the formation of the kinetic product, 2-bromo-3-methyl-1-phenylbutane. In contrast, at a higher temperature (40 °C), the reaction is under thermodynamic control, and the more stable thermodynamic product, 3-bromo-2-methyl-2-phenylbutane, predominates.

Advanced Spectroscopic and Analytical Characterization Techniques for 3 Methyl 1 Phenylbut 1 Ene

Detailed Analysis of Nuclear Magnetic Resonance (NMR) Spectra

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like 3-Methyl-1-phenylbut-1-ene. Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the connectivity and chemical environment of atoms within the molecule.

Proton NMR (¹H NMR) is particularly powerful for determining the stereochemistry of alkenes through the analysis of proton-proton (¹H-¹H) coupling constants (J-values). The magnitude of the vicinal coupling constant (³J) between olefinic protons is highly dependent on the dihedral angle between them, allowing for the differentiation of cis and trans isomers. oup.commagritek.com

For this compound, the coupling between the vinylic protons provides key stereochemical information. Generally, trans couplings across a double bond exhibit larger J-values (typically 11-18 Hz) compared to cis couplings (typically 6-14 Hz). magritek.com In addition to vicinal couplings, long-range allylic couplings (⁴J) between the vinylic protons and the methine proton of the isobutyl group can be observed. organicchemistrydata.orgscielo.org.mx These allylic couplings are typically smaller (around 1-3 Hz) and their magnitude is also dependent on the stereochemical arrangement. organicchemistrydata.org The analysis of these coupling patterns, including both vicinal and allylic interactions, allows for an unambiguous assignment of the E and Z isomers of this compound. scielo.org.mxyoutube.com

A detailed examination of the ¹H NMR spectrum would reveal a complex multiplet for the vinylic protons due to coupling with each other and with the adjacent allylic proton. The complexity of these multiplets can be resolved using two-dimensional NMR techniques like COSY (Correlation Spectroscopy), which helps to identify coupled proton networks.

Table 1: Predicted ¹H NMR Data for this compound This table is illustrative and based on general principles of ¹H NMR spectroscopy. Actual chemical shifts and coupling constants can vary based on solvent and experimental conditions.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| Vinylic H (α to phenyl) | 6.0 - 7.0 | Doublet of doublets | ³J (vicinal) = 11-18 (trans), 6-14 (cis); ⁴J (allylic) = 1-3 |

| Vinylic H (β to phenyl) | 5.0 - 6.0 | Doublet of doublets | ³J (vicinal) = 11-18 (trans), 6-14 (cis); ³J (to CH) = 5-10 |

| Methine H (-CH(CH₃)₂) | 2.0 - 3.0 | Multiplet | ³J (to vinyl H) = 5-10; ³J (to CH₃) = 6-8 |

| Methyl H (-CH(CH₃)₂) | 0.9 - 1.2 | Doublet | ³J (to CH) = 6-8 |

| Aromatic H | 7.1 - 7.4 | Multiplet |

Carbon-13 NMR (¹³C NMR) spectroscopy provides valuable information regarding the carbon skeleton of this compound. The chemical shifts of the carbon atoms are sensitive to their local electronic environment, offering insights into hybridization and the effects of substituents. cdnsciencepub.comcdnsciencepub.comacs.org

The olefinic carbons of the butene chain typically resonate in the region of 110-150 ppm. The carbon atom directly attached to the phenyl group (C1) will be deshielded compared to the terminal vinyl carbon (C2). The chemical shifts of the vinylic carbons are influenced by the electronic properties of the phenyl substituent. rsc.orgresearchgate.net Studies on substituted styrenes have shown that the chemical shift of the β-carbon is linearly correlated with the Hammett parameter of the substituent, indicating the transmission of electronic effects through the conjugated system. cdnsciencepub.comcdnsciencepub.com

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound This table is illustrative and based on typical ¹³C NMR chemical shift ranges. oregonstate.edulibretexts.org Actual values can be influenced by the solvent and specific isomeric form.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C1 (vinylic, attached to phenyl) | 130 - 145 |

| C2 (vinylic) | 115 - 130 |

| C3 (methine) | 30 - 40 |

| C4 (methyl) | 20 - 25 |

| C-ipso (aromatic) | 135 - 145 |

| C-ortho/meta/para (aromatic) | 125 - 130 |

Mass Spectrometric Fragmentation Pathway Elucidation

Mass spectrometry (MS) is an essential analytical technique that provides information about the molecular weight and structural features of a molecule by analyzing the mass-to-charge ratio (m/z) of its ions.

High-resolution mass spectrometry (HRMS) is capable of measuring the m/z values of ions with very high accuracy (typically to four or more decimal places). This precision allows for the determination of the exact elemental composition of the molecular ion, and consequently, the molecular formula of this compound (C₁₁H₁₄). nih.govresearchgate.net This is a critical step in confirming the identity of the compound and distinguishing it from isomers with the same nominal mass.

In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) which can then undergo fragmentation. wikipedia.orgsavemyexams.com The fragmentation pattern is often characteristic of the compound's structure and can provide valuable structural information. libretexts.orgmiamioh.edu

For this compound, characteristic fragmentation pathways would include:

Benzylic cleavage: Cleavage of the bond between the vinylic system and the phenyl group is unlikely due to the stability of the double bond. However, cleavage of the allylic C-C bond is a common fragmentation pathway for alkenes. youtube.com Loss of an isopropyl radical ([M - 43]⁺) or a methyl radical ([M - 15]⁺) from the molecular ion are expected. docbrown.infonih.gov

Tropylium (B1234903) ion formation: A common fragmentation for alkylbenzenes is rearrangement to form the highly stable tropylium ion (C₇H₇⁺) at m/z 91. youtube.com

Loss of small neutral molecules: Fragmentation can also involve the loss of small, stable neutral molecules.

The analysis of these diagnostic fragment ions in the mass spectrum provides a fingerprint that can be used to confirm the structure of this compound. youtube.com

Table 3: Predicted Diagnostic Fragment Ions in the Mass Spectrum of this compound This table is illustrative and based on general fragmentation patterns of phenylalkenes.

| m/z | Proposed Fragment Ion Structure | Fragmentation Pathway |

| 146 | [C₁₁H₁₄]⁺ | Molecular Ion (M⁺) |

| 131 | [M - CH₃]⁺ | Loss of a methyl radical |

| 103 | [M - C₃H₇]⁺ | Loss of an isopropyl radical |

| 91 | [C₇H₇]⁺ | Tropylium ion |

| 77 | [C₆H₅]⁺ | Phenyl cation |

Chromatographic Methods for Isomer Separation and Purity Assessment

Chromatographic techniques are indispensable for separating the E and Z isomers of this compound and for assessing the purity of a sample.

Gas chromatography (GC) is a highly effective method for separating volatile compounds like phenylalkenes. vurup.skresearchgate.net The choice of the stationary phase in the GC column is critical for achieving separation of the isomers. vurup.sk Different isomers will have slightly different retention times due to variations in their boiling points and interactions with the stationary phase. morressier.com Coupling a gas chromatograph to a mass spectrometer (GC-MS) allows for the separation of the isomers followed by their individual mass spectrometric analysis, providing definitive identification of each component in a mixture. nih.govnih.gov

High-performance liquid chromatography (HPLC) can also be employed for the separation and purification of isomers, particularly when larger quantities are needed. Normal-phase or reverse-phase HPLC with an appropriate solvent system can effectively resolve the E and Z isomers. The purity of the isolated isomers can then be confirmed by other analytical techniques such as NMR and MS.

High-Performance Liquid Chromatography (HPLC) for Enantiomeric and Diastereomeric Resolution

High-Performance Liquid Chromatography (HPLC) is an indispensable technique for the separation of stereoisomers. For non-chiral molecules like this compound, the separation of enantiomers requires a chiral environment, which is typically achieved by using a chiral stationary phase (CSP). researchgate.net The principle behind this separation lies in the formation of transient diastereomeric complexes between the enantiomers and the chiral selector immobilized on the stationary phase, leading to different retention times. researchgate.net

Alternatively, diastereomers, which possess different physicochemical properties, can often be separated on standard, achiral stationary phases like silica (B1680970) gel or reversed-phase columns. mdpi.com In cases where direct separation of enantiomers is challenging, they can be derivatized with a chiral reagent to form diastereomers, which are then separable by achiral HPLC. nih.gov

Detailed research findings on the specific HPLC conditions for the resolution of this compound enantiomers or diastereomers are not extensively documented in publicly available literature. However, the general principles of chiral HPLC can be applied. For instance, polysaccharide-based chiral stationary phases are widely used for their broad enantioselectivity. The choice of mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a more polar alcohol such as isopropanol (B130326) or ethanol, is crucial for optimizing the separation.

Table 1: Illustrative HPLC Conditions for Chiral Separation

| Parameter | Typical Conditions for Enantiomeric Resolution |

| Stationary Phase | Chiral Stationary Phase (e.g., polysaccharide-based) |

| Mobile Phase | Hexane/Isopropanol mixtures |

| Flow Rate | 0.5 - 2.0 mL/min |

| Detection | UV at a wavelength where the phenyl group absorbs (e.g., 254 nm) |

| Temperature | Ambient or controlled for improved resolution |

This table represents typical starting conditions for method development for the chiral separation of a compound like this compound, based on general principles of chiral chromatography.

Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust analytical method for separating and identifying volatile and semi-volatile organic compounds within a mixture. nist.gov In the context of this compound, GC-MS is instrumental in determining its presence and purity in a sample, as well as identifying byproducts or related compounds in a reaction mixture.

The gas chromatograph separates the components of a mixture based on their volatility and interaction with the stationary phase of the GC column. As each component elutes from the column, it enters the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio (m/z). The resulting mass spectrum serves as a molecular fingerprint, allowing for the identification of the compound. nist.gov

For the analysis of this compound, a non-polar or medium-polarity capillary column is typically employed. The temperature of the GC oven is programmed to ramp up, allowing for the sequential elution of compounds with different boiling points. The mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular weight, as well as characteristic fragment ions resulting from the cleavage of the molecule.

Table 2: Representative GC-MS Parameters for the Analysis of this compound

| Parameter | Typical Conditions |

| GC Column | Non-polar or medium-polarity capillary column (e.g., DB-5ms) |

| Carrier Gas | Helium |

| Injection Mode | Split/Splitless |

| Oven Program | Initial temperature hold, followed by a temperature ramp |

| Ionization Mode | Electron Ionization (EI) |

| Mass Analyzer | Quadrupole |

| Scan Range | 40-400 m/z |

This table outlines representative parameters for the GC-MS analysis of a compound with the characteristics of this compound.

Computational and Theoretical Chemistry Studies of 3 Methyl 1 Phenylbut 1 Ene

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to modern chemistry, offering insights into the intrinsic properties of a molecule. For 3-Methyl-1-phenylbut-1-ene, these calculations can elucidate its electronic structure, which is key to understanding its stability and reactivity.

Density Functional Theory (DFT) is a widely used computational method for determining the ground-state electronic structure of molecules. rsc.org It is employed to find the optimized molecular geometry, corresponding to the lowest energy conformation of the molecule. This process of energy minimization provides crucial data on bond lengths, bond angles, and dihedral angles.

For unsaturated hydrocarbons like this compound, various DFT functionals and basis sets can be applied. For instance, methods like B3LYP with a 6-31G* basis set or the M06-2X functional with a more extensive basis set like def2-TZVP are commonly used for geometry optimizations of organic molecules and for studying reaction mechanisms. acs.orgacs.org These calculations would yield the most stable three-dimensional arrangement of the atoms in this compound, accounting for the steric and electronic interactions between the phenyl ring, the double bond, and the isopropyl group. The resulting data is critical for subsequent, more complex calculations of reaction pathways and molecular properties.

Table 1: Representative DFT Functionals and Basis Sets for Alkene Analysis

| Functional | Basis Set | Typical Application |

| B3LYP | 6-31G* | General geometry optimization and electronic properties of organic molecules. acs.org |

| M06-2X | 6-311G(d,p) or def2-TZVP | Accurate energy calculations, reaction mechanisms, and non-covalent interactions. acs.orgrsc.org |

| PBE | LANL2DZ | Often used for systems including heavier elements and for exploring reaction pathways. illinois.edu |

This table presents examples of computational methods used for similar chemical systems, illustrating the approaches applicable to this compound.

Frontier Molecular Orbital (FMO) theory is a cornerstone for explaining chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. libretexts.orgyoutube.com The energy and spatial distribution of these orbitals in this compound govern its behavior in chemical reactions.

The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile. Conversely, the LUMO is the orbital that is most likely to accept electrons, allowing the molecule to act as an electrophile. malayajournal.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. malayajournal.org A smaller gap suggests that the molecule is more polarizable and more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. malayajournal.org For this compound, the HOMO is expected to be localized primarily on the π-system of the styrenyl moiety, making this region susceptible to attack by electrophiles. The LUMO would similarly be associated with this π-system.

Table 2: Conceptual FMO Data and Its Implications

| Molecular Orbital | Conceptual Energy Level | Role in Reactions | Predicted Reactive Site |

| HOMO | High | Electron Donor (Nucleophile) | Styrenyl π-system |

| LUMO | Low | Electron Acceptor (Electrophile) | Styrenyl π-system |

| HOMO-LUMO Gap | ΔE | Indicator of Reactivity | A smaller gap implies higher reactivity. malayajournal.org |

This table provides a conceptual overview of FMO analysis as it would apply to this compound.

Molecular Modeling of Reaction Pathways and Transition States

Computational modeling allows for the detailed exploration of how chemical reactions proceed, mapping out the energy landscape from reactants to products. This includes identifying transient intermediates and the high-energy transition states that connect them.

One of the most powerful applications of computational chemistry is the prediction of reaction selectivity. For this compound, this is particularly relevant in its formation via elimination reactions. The acid-catalyzed dehydration of its precursor, 3-methyl-1-phenylbutan-2-ol (B1194085), can theoretically yield two different alkene isomers. echemi.comstackexchange.com

According to Zaitsev's rule, elimination reactions typically favor the formation of the more substituted alkene. However, in this case, the major product is this compound, where the double bond is conjugated with the phenyl ring. echemi.comstackexchange.comdoubtnut.com This outcome is correctly predicted by theoretical models. The preference is explained by Hammond's Postulate, which states that the transition state of a reaction step will more closely resemble the species (reactant or product) to which it is closer in energy. echemi.comstackexchange.comstackexchange.com In the dehydration of 3-methyl-1-phenylbutan-2-ol, the transition state resembles the final alkene product. echemi.comstackexchange.com Computational calculations of the transition state energies would show a lower energy barrier for the pathway leading to the thermodynamically more stable conjugated product, this compound, compared to the pathway leading to the more substituted but non-conjugated Zaitsev product.

Simulations of reaction mechanisms provide a step-by-step description of bond-breaking and bond-forming events. The dehydration of 3-methyl-1-phenylbutan-2-ol serves as an excellent example. The mechanism, which can be modeled computationally, proceeds as follows:

Protonation: The hydroxyl group of the alcohol is protonated by an acid catalyst, forming a good leaving group (water).

Carbocation Formation: The water molecule departs, leading to the formation of a secondary carbocation intermediate.

Proton Abstraction and Alkene Formation: A base (such as water or the conjugate base of the acid) abstracts a proton from a carbon adjacent to the carbocation. The regioselectivity of this step is determined by the relative stabilities of the competing transition states. The transition state leading to the conjugated system of this compound is favored due to the stabilizing effect of the phenyl ring. echemi.comstackexchange.com

Computational studies can calculate the energies of the reactant, the protonated alcohol, the carbocation intermediate, the two possible transition states, and the final alkene products, thus mapping the entire potential energy surface of the reaction.

Predictive Analysis of Reactivity and Selectivity in Organic Transformations

By integrating the insights from electronic structure calculations and reaction pathway modeling, a predictive framework for the reactivity of this compound can be established.

The analysis of its frontier molecular orbitals (FMOs) suggests that the double bond, being part of a conjugated system, is the most reactive site. The electron-rich nature of the HOMO indicates that the molecule will readily undergo electrophilic addition reactions. Computational modeling can predict the regioselectivity of such additions. For example, in the addition of an electrophile like HBr, the initial protonation would be modeled to occur at the carbon atom that leads to the more stable carbocation intermediate (a tertiary benzylic carbocation), thus predicting the Markovnikov product.

Furthermore, theoretical models can be used to predict the outcomes of more complex transformations, such as palladium-catalyzed reactions like the Wacker oxidation. While direct studies on this compound are not prevalent, computational investigations on similar styrenyl systems have been crucial in understanding the complex mechanistic details, including the roles of syn- and anti-hydroxypalladation pathways that determine the regiochemical outcome. illinois.edu Such models can evaluate the influence of steric hindrance from the isopropyl group and the electronic effects of the phenyl ring on transition state energies, thereby predicting reactivity and selectivity in various organic transformations.

Applications in Advanced Materials and Chemical Synthesis

Role as Precursors in Polymer Science

The presence of a polymerizable double bond in 3-methyl-1-phenylbut-1-ene suggests its potential use as a monomer. However, its polymerization behavior is significantly influenced by the steric hindrance imposed by the isopropyl group attached to the double bond.

Direct homopolymerization of styrenic monomers with bulky substituents is often challenging. nih.govrsc.org For instance, studies on the polymerization of styrene (B11656) derivatives show that bulky groups, particularly at the α-position or ortho-position, can sterically hinder the propagation step, leading to low polymerization rates or failure to polymerize altogether. nih.govresearchgate.net While specific studies on the homopolymerization of this compound are not extensively documented, the principles governing the polymerization of other bulky styrenes, like α-methylstyrene or 1,1-diphenylethylene (B42955) derivatives, suggest that it would likely exhibit a low ceiling temperature and be difficult to polymerize under standard radical or ionic conditions. nih.govrsc.org

Controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP), have been used for styrenes with bulky electron-donating groups, sometimes showing surprisingly fast growth rates, which may be attributed to steric inhibition of termination reactions. nih.gov Similarly, living anionic polymerization has been attempted with styrenic monomers having bulky annular substituents, though they often exhibit non-homopolymerization characteristics. rsc.org

Copolymerization represents a more viable strategy for incorporating bulky monomers like this compound into polymer chains, thereby modifying the properties of the resulting material. Research on the copolymerization of 1,3-butadiene (B125203) with various phenyl-substituted 1,3-butadiene derivatives using coordination catalysts like CpTiCl₃/MAO has been reported. nih.govrsc.orgresearchgate.net In these studies, comonomers such as (E)-1-phenyl-1,3-butadiene were successfully copolymerized with butadiene over a wide range of feed ratios, yielding copolymers with controlled molecular weights and microstructures. nih.govrsc.orgresearchgate.net

An attempted radical copolymerization of a related monomer, 1-phenylbut-3-ene-1,2-dione, with styrene using AIBN as an initiator was reported to be unsuccessful, highlighting the challenges that can arise from the monomer's structure. rsc.orgresearchgate.netresearchgate.net However, successful free-radical copolymerization of other novel trisubstituted ethylenes with styrene has been achieved, indicating that with the right comonomer and conditions, incorporation is possible. The inclusion of bulky monomers in a polymer backbone, such as in styrene-butadiene rubber (SBR), is known to influence properties like abrasion resistance and wet-skid resistance. nih.gov Therefore, copolymerizing this compound with common monomers like styrene or butadiene could be a strategy to impart specific thermal or mechanical properties to the resulting copolymers.

| Monomer System | Catalyst/Initiator | Outcome | Reference |

| 1,3-Butadiene and (E)-1-phenyl-1,3-butadiene | CpTiCl₃/MAO | Successful copolymerization, controlled properties. | nih.govrsc.org |

| 1-phenylbut-3-ene-1,2-dione and Styrene | AIBN | Unsuccessful copolymerization. | rsc.orgresearchgate.netresearchgate.net |

| Substituted Styrenes | Surface-Initiated ATRP | Formation of polymer brushes, growth rate depends on substituent. | nih.gov |

| Halogenated Styrenes and Styrene | Syndiospecific Catalyst | Successful copolymerization with high stereoselectivity. | researchgate.net |

Building Blocks for Complex Organic Molecules

The carbon skeleton of this compound serves as a useful scaffold for the synthesis of more complex and functionally rich molecules, particularly chiral compounds and heterocycles.

The synthesis of chiral alcohols and diols is of great importance in medicinal chemistry and materials science. Scaffolds related to this compound are valuable precursors for these molecules.

Asymmetric Synthesis: Chiral homoallylic alcohols like 2-methyl-1-phenylbut-3-en-1-ol (B38636) can be synthesized via the nucleophilic addition of allylmetal moieties to aldehydes. For example, the reaction of benzaldehyde (B42025) with (E)-but-2-enyltrichlorosilane in the presence of a chiral ligand can produce the corresponding homoallylic alcohol with good yield and enantioselectivity.

Enzymatic Resolution: Lipase-catalyzed kinetic resolution is a powerful tool for obtaining enantiomerically pure alcohols. This method has been applied to resolve racemic 2-phenylalkanols. researchgate.net For example, lipase-catalyzed hydrolysis or transesterification can selectively acylate one enantiomer, allowing for the separation of the two. researchgate.netmdpi.com Baeyer-Villiger monooxygenases (BVMOs) have also been used for the kinetic resolution of racemic 3-phenylbutan-2-ones, producing chiral esters and ketones with excellent enantiopurity. rug.nl

Diol Synthesis: Dehydration of 1-aryl-3-methyl-3-phenylbutan-1-ols can yield (E)-1-aryl-3-methyl-3-phenylbut-1-enes. researchgate.net These butene structures can be precursors to diols through subsequent oxidation or other functional group manipulations.

| Precursor Type | Method | Product Type | Key Features | Reference |

| Benzaldehyde & Crotyl Reagent | Asymmetric Crotylation | Chiral Homoallylic Alcohol | Good yield and enantioselectivity using chiral ligands. | |

| Racemic 2-Phenylalkanols | Lipase-Catalyzed Resolution | Enantiopure Alcohols & Esters | Selectivity depends on enzyme and acyl group. | researchgate.net |

| Racemic α-Alkyl Benzyl Ketones | BVMO-Catalyzed Resolution | Chiral Ketones & Esters | High enantioselectivity and substrate tolerance. | rug.nl |

| Chiral 1,4-Diols | Intramolecular Cyclization | Substituted N-Heterocycles | Can proceed with stereo-inversion or retention. | researchgate.net |

Heterocyclic compounds are ubiquitous in pharmaceuticals and agrochemicals. The this compound framework can be chemically modified into versatile intermediates for heterocycle synthesis. A common strategy involves converting the alkene into an α,β-unsaturated ketone or a 1,3-dicarbonyl compound. rsc.orgrsc.orgarkat-usa.org

Synthesis of Pyrazoles: The Knorr pyrazole (B372694) synthesis is a classic method involving the cyclocondensation of a 1,3-dicarbonyl compound with hydrazine (B178648) or its derivatives. jk-sci.comnih.govmdpi.com By first oxidizing the butene scaffold to a corresponding 1,3-dicarbonyl derivative, subsequent reaction with hydrazine can yield polysubstituted pyrazoles. nih.govrsc.org Alternatively, α,β-unsaturated ketones, which can be formed from the butene, react with hydrazines to form pyrazolines, which can then be oxidized to pyrazoles. nih.gov

Synthesis of Pyrimidines: Pyrimidine (B1678525) derivatives can be synthesized via the annulation of α,β-unsaturated ketones with amidines. rsc.orgbohrium.com This [3+3] cyclization can be promoted under metal-free conditions, sometimes using visible-light-enabled photo-oxidation for the final aromatization step. rsc.orgbohrium.com Iron-catalyzed methods for pyrimidine synthesis from saturated ketones and amidines have also been developed. acs.orgacs.org

These synthetic routes demonstrate how the carbon backbone of this compound can be elaborated into valuable heterocyclic structures.

Exploration in Ligand Design for Catalysis (e.g., if derivatives can act as ligands)

Derivatives of the this compound structure, particularly those containing keto-enol functionalities, are excellent candidates for ligand synthesis. β-Ketoiminate ligands, which are N-substituted analogues of β-diketonates, are particularly relevant. These ligands are readily synthesized and their steric and electronic properties can be easily tuned, making them highly versatile in coordination chemistry and catalysis. mdpi.comucl.ac.ukresearchgate.net

The synthesis typically involves the condensation of a β-diketone (which could be derived from the this compound scaffold via oxidation) with a primary amine. The resulting β-ketoimine can act as a neutral bidentate ligand or, upon deprotonation, as a monoanionic bidentate (N,O-chelating) β-ketoiminate ligand. mdpi.comucl.ac.uk

These ligands form stable complexes with a wide range of metals, including main group metals like aluminum and zinc, as well as transition metals like chromium and palladium. mdpi.comucl.ac.ukscispace.com Such metal complexes have shown significant catalytic activity in various transformations, including:

Olefin Polymerization: Chromium(III) complexes bearing β-ketoimine ligands have been used as precatalysts for the polymerization of ethylene (B1197577) and cyclic olefins upon activation with methylaluminoxane (B55162) (MAO). mdpi.com

Ring-Opening Polymerization (ROP): Zinc complexes with β-ketoiminate ligands are effective catalysts for the ring-opening polymerization of cyclic esters like lactide, producing biodegradable polyesters. researchgate.netscispace.com

Hydroboration: Organozinc complexes supported by related β-thioketiminate (SacNac) ligands have been applied in the hydroboration of ketones. nih.gov

The modular nature of these ligands, allowing for fine-tuning of the steric and electronic environment around the metal center, makes them highly attractive for the development of new, highly selective catalysts. ucl.ac.ukresearchgate.net

常见问题

Basic Research Questions

Q. What are the established methods for synthesizing 3-Methyl-1-phenylbut-1-ene, and how can reaction conditions be optimized for yield?

- Methodological Answer : The synthesis typically involves catalytic systems such as rhodium-based catalysts (e.g., tris-(triphenylphosphine)-rhodium chloride) to facilitate isomerization or coupling reactions. Optimization parameters include temperature (controlled between 60–80°C), solvent polarity (e.g., toluene or THF), and reaction time (monitored via GC-MS). Yield improvements are achieved by purifying intermediates and minimizing side reactions through inert atmospheres (e.g., nitrogen) .

Q. How can the structural and physical properties of this compound be accurately characterized?

- Methodological Answer : Use a combination of spectroscopic techniques:

- NMR (¹H and ¹³C) to confirm regiochemistry and substituent positions.

- IR spectroscopy to identify alkene C-H stretching (~3080 cm⁻¹) and phenyl ring vibrations (~1600 cm⁻¹).

- Mass spectrometry (EI or ESI) to verify molecular weight and fragmentation patterns.

Reference databases like the NIST Chemistry WebBook provide benchmark spectral data for validation .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Methodological Answer : Follow guidelines from safety data sheets (SDS):

- Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact.

- Store in a cool, ventilated area away from oxidizers.

- In case of exposure, rinse thoroughly and consult a physician, providing the SDS for reference .

Q. How can researchers determine the compound’s solubility and stability under varying conditions?

- Methodological Answer : Conduct solubility tests in solvents of increasing polarity (hexane → ethanol → water) using UV-Vis spectroscopy to detect concentration-dependent absorbance. Stability studies involve accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring to assess decomposition products .

Advanced Research Questions

Q. How can isotopic labeling (e.g., ¹³C) elucidate the reaction mechanisms of this compound in catalytic cycles?

- Methodological Answer : Synthesize isotopically labeled analogs (e.g., ¹³C at the alkene position) and track bond reorganization via NMR or mass spectrometry . For example, incubating labeled compounds with catalysts like Rh(I) complexes can reveal migratory insertion pathways or β-hydride elimination steps .

Q. What computational approaches are effective in modeling the electronic structure and reactivity of this compound?

- Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to optimize geometry, calculate frontier molecular orbitals (HOMO/LUMO), and simulate reaction pathways (e.g., electrophilic addition). Compare computed vibrational spectra with experimental IR data to validate models .

Q. How should researchers address contradictions in reported kinetic data for this compound reactions?

- Methodological Answer : Conduct systematic reproducibility studies:

- Standardize reaction conditions (solvent purity, catalyst loading).

- Use Arrhenius analysis to compare activation energies across studies.

- Perform meta-analyses of published data to identify outliers or methodological biases .

Q. What strategies can evaluate the biological activity of this compound derivatives?

- Methodological Answer : Design structure-activity relationship (SAR) studies:

- Synthesize analogs with varied substituents (e.g., electron-withdrawing/donating groups).

- Test in vitro bioactivity (e.g., enzyme inhibition assays) and correlate results with computational docking simulations.

- Use LC-MS to monitor metabolic stability in hepatic microsomal models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。